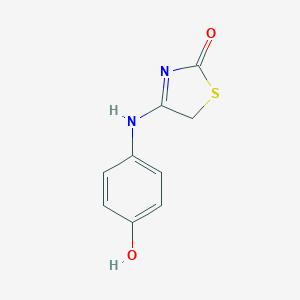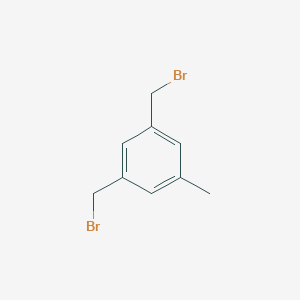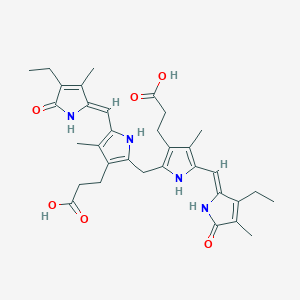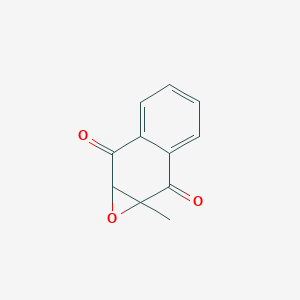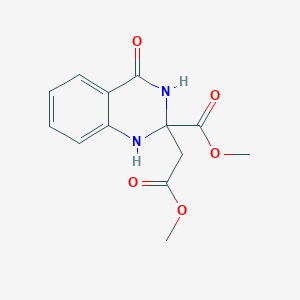
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as QMME and has been the subject of extensive research in recent years.
Aplicaciones Científicas De Investigación
QMME has been the subject of extensive research due to its potential therapeutic applications. One of the most promising applications of QMME is in the treatment of cancer. Studies have shown that QMME has potent anti-cancer properties and can inhibit the growth of various cancer cells. Additionally, QMME has been shown to have anti-inflammatory and anti-oxidant properties, making it a potential treatment for various inflammatory diseases.
Mecanismo De Acción
The mechanism of action of QMME is not fully understood, but studies have shown that it works by inhibiting various enzymes and signaling pathways that are involved in cancer cell growth and inflammation. QMME has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a key role in regulating gene expression. Additionally, QMME has been shown to inhibit the activity of NF-kB, a signaling pathway that is involved in inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that QMME has several biochemical and physiological effects. QMME has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, QMME has been shown to inhibit the migration and invasion of cancer cells, which is an important step in the metastasis of cancer. QMME has also been shown to reduce inflammation and oxidative stress in various tissues.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of QMME is its potent anti-cancer properties. Additionally, QMME has been shown to have low toxicity, making it a potential treatment for various diseases. However, one of the limitations of QMME is its complex synthesis method, which can make it difficult to produce in large quantities. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
Direcciones Futuras
There are several future directions for research on QMME. One area of research is the development of more efficient synthesis methods for QMME. Additionally, more research is needed to fully understand the mechanism of action of QMME and its potential therapeutic applications. Finally, more preclinical and clinical studies are needed to evaluate the safety and efficacy of QMME in humans.
Conclusion:
In conclusion, QMME is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. QMME has been shown to have potent anti-cancer, anti-inflammatory, and anti-oxidant properties, making it a potential treatment for various diseases. However, more research is needed to fully understand the mechanism of action of QMME and its potential side effects.
Métodos De Síntesis
The synthesis of QMME is a complex process that involves several steps. The most common method for synthesizing QMME involves the reaction of 2-aminobenzoic acid with ethyl acetoacetate to form 2-quinazolineacetic acid ethyl ester. This intermediate is then reacted with methyl chloroformate to form QMME. The overall yield of this process is approximately 60%.
Propiedades
Número CAS |
17244-35-8 |
|---|---|
Nombre del producto |
2-Quinazolineacetic acid, 1,2,3,4-tetrahydro-2-(methoxycarbonyl)-4-oxo-, methyl ester |
Fórmula molecular |
C13H14N2O5 |
Peso molecular |
278.26 g/mol |
Nombre IUPAC |
methyl 2-(2-methoxy-2-oxoethyl)-4-oxo-1,3-dihydroquinazoline-2-carboxylate |
InChI |
InChI=1S/C13H14N2O5/c1-19-10(16)7-13(12(18)20-2)14-9-6-4-3-5-8(9)11(17)15-13/h3-6,14H,7H2,1-2H3,(H,15,17) |
Clave InChI |
KFMKYTKPAOXZSE-UHFFFAOYSA-N |
SMILES |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
SMILES canónico |
COC(=O)CC1(NC2=CC=CC=C2C(=O)N1)C(=O)OC |
Sinónimos |
1,2,3,4-Tetrahydro-2-(methoxycarbonyl)-4-oxo-2-quinazolineacetic acid methyl ester |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



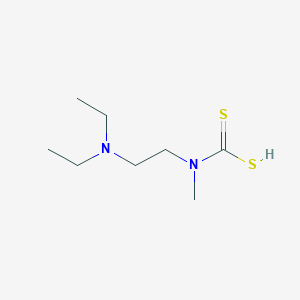
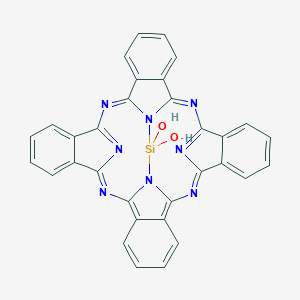
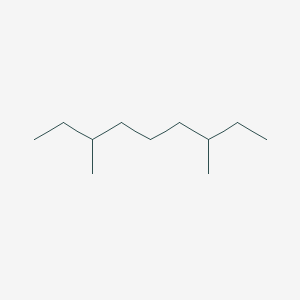
![[(3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl] dihydrogen phosphate](/img/structure/B103576.png)
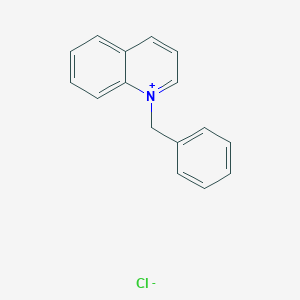
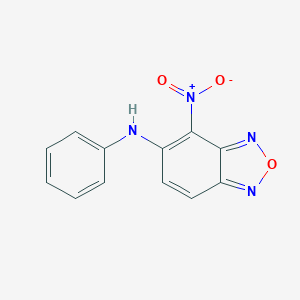
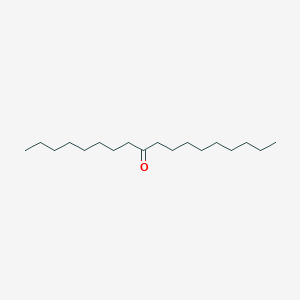
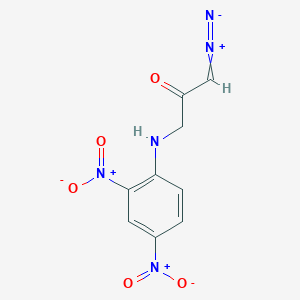
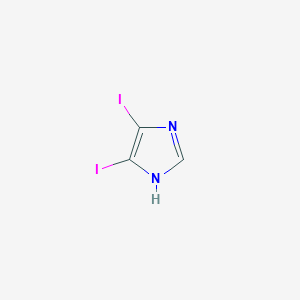
acetate](/img/structure/B103585.png)
